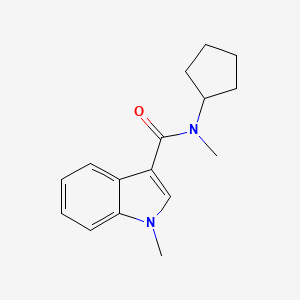
1-(2-Pyrimidinyl)indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Pyrimidinyl)indoline, also known as PI or Pyrimidinylindoline, is a heterocyclic compound that has been widely studied in the field of medicinal chemistry. It has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
作用机制
The mechanism of action of 1-(2-Pyrimidinyl)indoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, studies have shown that 1-(2-Pyrimidinyl)indoline can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Pyrimidinyl)indoline vary depending on the specific application. In studies investigating its anti-inflammatory properties, it has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In studies investigating its anti-cancer properties, it has been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 1-(2-Pyrimidinyl)indoline has been found to inhibit viral replication and reduce viral load in infected cells.
实验室实验的优点和局限性
One advantage of using 1-(2-Pyrimidinyl)indoline in lab experiments is its versatility. It has been shown to possess a range of biological activities, making it a useful tool for investigating various disease states and cellular processes. Additionally, its synthesis method is relatively straightforward, allowing for easy production of the compound. However, one limitation of using 1-(2-Pyrimidinyl)indoline in lab experiments is its potential toxicity. While it has been found to be relatively non-toxic at low concentrations, higher concentrations may cause cellular damage and death.
未来方向
There are many potential future directions for research on 1-(2-Pyrimidinyl)indoline. One area of interest is the development of new synthetic methods for producing the compound, with the goal of improving yields and purity. Another area of interest is the investigation of its potential therapeutic applications in other disease states, such as neurodegenerative diseases and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Pyrimidinyl)indoline and to identify potential targets for drug development.
合成方法
The synthesis of 1-(2-Pyrimidinyl)indoline can be achieved through a variety of methods. One common method involves the reaction of 2-aminopyrimidine with an aldehyde or ketone in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-aminopyrimidine with an aryl halide in the presence of a palladium catalyst. Both methods have been shown to be effective in producing 1-(2-Pyrimidinyl)indoline with high yields and purity.
科学研究应用
1-(2-Pyrimidinyl)indoline has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, 1-(2-Pyrimidinyl)indoline has been found to possess anti-viral properties, making it a potential treatment option for viral infections such as HIV and hepatitis C.
属性
IUPAC Name |
1-pyrimidin-2-yl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-2-5-11-10(4-1)6-9-15(11)12-13-7-3-8-14-12/h1-5,7-8H,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWTXCBQSWGWJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-2-yl)indoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-ethyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7470613.png)








![3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one](/img/structure/B7470682.png)